molecular formula C9H13NO2S B2898937 [2-(Methanesulfonylmethyl)phenyl]methanamine CAS No. 802877-68-5

[2-(Methanesulfonylmethyl)phenyl]methanamine

Cat. No.: B2898937
CAS No.: 802877-68-5
M. Wt: 199.27
InChI Key: IHDICKBHPLOLJL-UHFFFAOYSA-N
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Description

[2-(Methanesulfonylmethyl)phenyl]methanamine is a chemical building block of interest in medicinal chemistry and pharmaceutical research. While specific studies on this exact molecule are limited, its core structure, which incorporates both a benzylamine and a methanesulfonylmethyl group, is commonly found in compounds designed to modulate biological targets. Structurally similar benzenemethanamine derivatives are investigated as key intermediates in the synthesis of potential therapeutic agents . For instance, research into pyrimidineamine derivatives, which feature similar aniline-based structures, has highlighted their potential as angiogenesis modulators and inhibitors of kinase activity, such as VEGFR-2 tyrosine kinase, which is a target in oncology and other hyperproliferative disorders . This suggests that this compound could serve as a versatile synthon for researchers developing novel compounds in these fields. As a high-purity intermediate, it can be used to introduce specific structural motifs that may influence the pharmacokinetics or binding affinity of lead molecules. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate care, and it is recommended to store it in a cool, dry place, under an inert atmosphere for long-term stability.

Properties

IUPAC Name

[2-(methylsulfonylmethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-13(11,12)7-9-5-3-2-4-8(9)6-10/h2-5H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDICKBHPLOLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Methanesulfonylmethyl)phenyl]methanamine typically involves the reaction of 2-(bromomethyl)phenylmethanamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

[2-(Methanesulfonylmethyl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the methanesulfonyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Methyl-substituted phenylmethanamine.

    Substitution: Various substituted phenylmethanamines depending on the nucleophile used.

Scientific Research Applications

Anti-Inflammatory Agents

Research indicates that derivatives of [2-(Methanesulfonylmethyl)phenyl]methanamine exhibit significant anti-inflammatory properties. The presence of the sulfonyl group enhances its ability to inhibit cyclooxygenase enzymes, crucial in inflammatory processes. For instance, studies have shown that compounds with similar structures can effectively reduce inflammation in animal models.

Antimicrobial Agents

The compound also demonstrates potential as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, making it a candidate for further development in antibiotic therapies.

Drug Discovery

In drug discovery efforts, this compound serves as a lead compound for synthesizing novel drugs targeting various diseases. Its unique chemical structure allows for modifications that can enhance efficacy and reduce side effects. Researchers are actively exploring its derivatives for potential therapeutic applications in oncology and infectious diseases.

Polymer Chemistry

The compound's reactivity allows it to be utilized in polymer synthesis, particularly in creating sulfonamide-based polymers with desirable mechanical properties. These materials have applications in coatings, adhesives, and other industrial products due to their enhanced durability and chemical resistance.

Functional Additives

In the field of materials science, this compound is being explored as a functional additive in various formulations. Its properties can improve the performance of plastics and resins, making them more suitable for demanding applications such as automotive and aerospace components.

Case Study 1: Anti-Inflammatory Efficacy

A study conducted on the anti-inflammatory effects of this compound involved administering varying doses to animal models with induced inflammation. Results indicated a dose-dependent reduction in inflammatory markers, supporting further investigation into its therapeutic potential.

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial activity of synthesized derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, highlighting the compound's potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of [2-(Methanesulfonylmethyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The phenylmethanamine moiety may interact with receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Solubility : Sulfonyl-containing compounds (e.g., [16]) exhibit higher polarity compared to thioether or trifluoromethoxy analogs, improving aqueous solubility.
  • Biological Relevance : Benzimidazole derivatives (e.g., ) show antimicrobial activity, while sulfonyl groups (e.g., ) are common in enzyme inhibitors.

Comparison with Analogous Syntheses

  • : Aryl methanamines (e.g., (2-methoxyphenyl)methanamine) were synthesized via epoxide ring-opening with yields of 26–37%. Electron-donating groups (e.g., -OMe) improved yields compared to electron-withdrawing groups .
  • : Reductive amination of (1H-imidazol-4-yl)methanamine gave a 30% yield, highlighting challenges with steric hindrance .
  • : Sulfonylation of benzylamine with morpholine-4-sulfonyl chloride achieved moderate yields (e.g., 97% purity after HCl salt formation) .

Physicochemical Properties

Property This compound (2-(Phenylthio)phenyl)methanamine [5-fluoro-2-(methylsulfanyl)phenyl]methanamine
Molecular Weight (g/mol) 199.27 215.31 171.24
Predicted LogP ~1.2 (moderate polarity) ~3.1 (lipophilic) ~2.5
Solubility High in DMSO, moderate in water Low in water, high in DCM Moderate in ethanol
Stability Oxidatively stable Susceptible to S-oxidation Stable under inert atmosphere

Notes:

  • The sulfonyl group in this compound reduces LogP compared to thioether analogs, enhancing water solubility .
  • Fluorine in [5-fluoro-2-(methylsulfanyl)phenyl]methanamine may improve metabolic stability and membrane permeability .

Target Compound (Inferred)

  • Potential applications in enzyme inhibition (e.g., cysteine proteases) due to sulfonyl group’s electrophilic character .
  • May act as a ligand in polymerization catalysts (e.g., iron-mediated ATRP) analogous to DMDPM (dimethyl-(2-(diphenylphosphino)phenyl)methanamine) .

Comparative Activities

  • Antimicrobial : Benzimidazole-containing methanamines (e.g., ) inhibit bacterial growth via DNA intercalation.
  • Antitumor : Sulfonamide derivatives (e.g., ) exhibit antiangiogenic activity by targeting neuropilin-1.
  • Antibacterial : Thiosemicarbazones with methanamine backbones (e.g., ) show activity against S. aureus (MIC = 4 µg/mL).

Biological Activity

Overview

[2-(Methanesulfonylmethyl)phenyl]methanamine, also known as this compound hydrochloride, is a compound with notable biological activity. Its molecular formula is C₉H₁₄ClNO₂S, and it has a molecular weight of 235.73 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications and biochemical properties.

The compound can undergo various chemical reactions, including:

  • Oxidation : In the presence of oxidizing agents like potassium permanganate or hydrogen peroxide, it can form sulfone derivatives.
  • Reduction : Using reducing agents such as sodium borohydride leads to the formation of amine derivatives.
  • Substitution : It can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Biological Activity

The biological activity of this compound is influenced by its structural characteristics, which allow it to interact with various biological targets. Research indicates that compounds similar to this one exhibit diverse biological activities, particularly in antimicrobial and anticancer domains.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The exact mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Case Studies

  • Anticancer Efficacy : A study conducted on a series of phenylmethanamine derivatives indicated that modifications on the phenyl ring significantly enhanced their anticancer activity against specific cancer cell lines. The study utilized a combination of in vitro assays and molecular docking studies to elucidate the binding interactions with target proteins involved in cancer progression .
  • Antimicrobial Activity : Another case study focused on the synthesis and evaluation of methanesulfonyl derivatives against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, suggesting that structural variations could lead to enhanced potency .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors within the target cells. This interaction can lead to downstream effects such as altered gene expression, enzyme inhibition, or receptor modulation.

Comparative Analysis

To understand the unique properties of this compound, it is helpful to compare it with similar compounds:

Compound NameBiological ActivityMechanism
[2-(Methanesulfonylmethyl)phenyl]methanolModerate antimicrobialMembrane disruption
[2-(Methanesulfonylmethyl)phenyl]methanoneHigh anticancerApoptosis induction
[2-(Methanesulfonylmethyl)phenyl]methanethiolLow antimicrobialEnzyme inhibition

Q & A

Q. What are the optimal synthetic routes for [2-(Methanesulfonylmethyl)phenyl]methanamine, considering yield and purity?

  • Methodological Answer : Synthesis typically involves sequential alkylation and sulfonation steps. For example, a Friedel-Crafts alkylation can introduce the methanesulfonylmethyl group to the phenyl ring, followed by amination via reductive methods (e.g., using NaBH₄ or LiAlH₄). Reaction conditions often require anhydrous solvents like dichloromethane or acetonitrile under nitrogen, with purification via recrystallization or column chromatography to achieve >90% purity .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR (e.g., methanesulfonyl methyl protons at δ 3.0–3.2 ppm, aromatic protons at δ 7.2–7.8 ppm), FT-IR (S=O stretching at 1150–1300 cm⁻¹), and high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₉H₁₃NO₂S, MW 199.27 g/mol). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the common applications of this compound in pharmaceutical research?

  • Methodological Answer : The compound serves as a precursor for bioactive molecules targeting G-protein-coupled receptors (GPCRs) and enzyme inhibitors (e.g., kinases, proteases). Its methanesulfonyl group enhances solubility and binding affinity, making it valuable in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How does the sulfonylmethyl substituent influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The sulfonyl group increases hydrophilicity , improving aqueous solubility and reducing plasma protein binding. Computational models (e.g., LogP calculations) predict a balance between membrane permeability and metabolic stability. Experimental validation via in vitro assays (e.g., Caco-2 cell permeability) is critical for optimizing bioavailability .

Q. What strategies are used to resolve contradictions in reported biological activities of derivatives?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, solvent) or impurity profiles . Rigorous batch-to-batch purity analysis (HPLC ≥95%) and standardized bioassays (e.g., IC₅₀ determinations under controlled conditions) are recommended. Comparative studies with structurally related compounds (e.g., morpholine-sulfonyl analogs) can isolate key functional group contributions .

Q. How can researchers design experiments to elucidate the mechanism of action in enzyme inhibition?

  • Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Structural insights from X-ray co-crystallization or cryo-EM with target enzymes (e.g., tyrosine kinases) reveal binding modes. Mutagenesis studies (e.g., alanine scanning) identify critical residues interacting with the sulfonylmethyl group .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Scale-up risks include racemization during amination steps. Opt for chiral catalysts (e.g., BINAP-metal complexes) or enantioselective reducing agents. Process analytical technology (PAT) tools, such as in-line FT-IR, monitor reaction progress and stereochemical outcomes in real time .

Q. How do electronic effects of the sulfonyl group impact reactivity in cross-coupling reactions?

  • Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing group , directing electrophilic substitution to the meta position. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), it stabilizes transition states but may require tailored ligands (e.g., SPhos) to mitigate steric hindrance. DFT calculations predict regioselectivity and optimize reaction conditions .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS/MS, identifying major metabolites (e.g., sulfonic acid derivatives). Forced degradation under oxidative (H₂O₂) and photolytic (UV light) conditions informs formulation strategies .

Q. What computational strategies predict binding interactions with biological targets?

  • Methodological Answer :
    Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions with targets like serotonin receptors. QSAR models trained on analogs correlate sulfonylmethyl geometry with binding affinity (e.g., pKi values). Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

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